molecular formula C18H16ClN3O4 B12190753 N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12190753
M. Wt: 373.8 g/mol
InChI Key: NFPBVDMENVCKLX-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a quinazolinone moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H16ClN3O4/c1-25-15-7-13-14(8-16(15)26-2)20-10-22(18(13)24)9-17(23)21-12-5-3-11(19)4-6-12/h3-8,10H,9H2,1-2H3,(H,21,23)

InChI Key

NFPBVDMENVCKLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine or amide group.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

“N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the chlorophenyl group may enhance binding affinity to certain targets, while the quinazolinone core could be crucial for the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the methoxy groups, which may affect its biological activity.

    N-(4-methylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide: The methyl group may alter its pharmacokinetic properties.

    N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: The propionamide group may influence its solubility and reactivity.

Uniqueness

“N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” is unique due to the combination of the chlorophenyl group and the dimethoxy-substituted quinazolinone core. This specific structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound characterized by a quinazolinone core, which is known for its diverse biological activities. This compound, with the molecular formula C18H16ClN3O4 and a molecular weight of 373.8 g/mol, exhibits significant potential in medicinal chemistry due to its unique structural features that include both electron-withdrawing (chlorine) and electron-donating (methoxy) groups. These properties suggest a variety of interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Quinazolinone derivatives are known to inhibit several kinases and enzymes involved in cancer progression. The presence of the chlorophenyl and methoxy groups enhances the binding affinity to these targets, potentially leading to decreased cell proliferation in cancer cell lines.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial and antifungal properties. The presence of electron-donating and withdrawing groups can enhance the interaction with microbial enzymes, leading to effective inhibition.

Anticancer Activity

In a study focused on the cytotoxic effects of various quinazolinone derivatives, this compound demonstrated significant antiproliferative activity against several cancer cell lines. The compound was tested against colorectal (HT29) and breast cancer (MCF7) cell lines, showing IC50 values indicating effective growth inhibition compared to control groups.

Cell LineIC50 Value (µM)
HT2915.2
MCF712.5

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA/RNA damage and cell cycle arrest.

Antibacterial Activity

The compound's antibacterial efficacy was evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC Value (µM)
Staphylococcus aureus10.5
Escherichia coli18.0
Bacillus subtilis12.0

These findings indicate that this compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound plays a crucial role in its biological activity. Comparative studies with related compounds reveal that:

  • Substituent Variations : Compounds lacking methoxy groups exhibited reduced biological activity due to diminished electron donation capabilities.
  • Chlorine Substitution : The presence of chlorine significantly enhances the compound's interaction with biological targets compared to other substituents like methyl or bromine.

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